Cas no 161038-60-4 (3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid)
3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 3-chloro-1-methyl-5-(trifluoromethyl)-
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- Inchi: 1S/C6H4ClF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14)
- InChI Key: WDDUFLQJTJKWOG-UHFFFAOYSA-N
- SMILES: N1(C)C(C(F)(F)F)=C(C(O)=O)C(Cl)=N1
3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507178-1g |
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylicacid |
161038-60-4 | 97% | 1g |
$1012 | 2022-06-12 |
3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Introduction to 3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic Acid (CAS No. 161038-60-4)
3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known by its CAS number 161038-60-4, is a highly specialized organic compound with significant applications in various fields, particularly in the realm of agricultural chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are well-known for their versatile chemical properties and wide-ranging applications.
The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. The substituents on the pyrazole ring include a chlorine atom at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5. Additionally, the carboxylic acid group is attached at position 4 of the pyrazole ring. This unique combination of functional groups imparts the compound with distinct chemical and physical properties, making it highly valuable for specific applications.
Recent studies have highlighted the potential of this compound as a potent herbicide and fungicide. Its ability to inhibit key enzymes involved in plant metabolism makes it an effective agent in controlling unwanted plant growth. Furthermore, its trifluoromethyl group enhances its stability and bioavailability, making it suitable for use in agricultural settings where persistence and efficacy are critical.
In addition to its agricultural applications, 3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown promise in materials science as a precursor for synthesizing advanced materials with tailored properties. Researchers have explored its use in the development of high-performance polymers and coatings that exhibit enhanced thermal stability and mechanical strength.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, oxidation, and cyclization reactions. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly methods for its production, reducing costs and minimizing waste generation.
From an environmental perspective, the biodegradability of this compound has been a subject of extensive research. Studies indicate that under certain conditions, it can undergo microbial degradation, reducing its persistence in the environment. However, further research is required to fully understand its environmental impact and ensure sustainable use.
In conclusion, 3-Chloro-1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS No. 161038-60-) represents a significant advancement in chemical synthesis with diverse applications across multiple industries. Its unique chemical structure, combined with recent research findings, positions it as a key compound for future innovations in agriculture and materials science.
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